2-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a multifunctional structure comprising:
- A 2-methylbenzamide core, which provides a hydrophobic aromatic scaffold.
- An indole ring substituted at the 3-position with a thioether (-S-) linkage.
- A 2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl side chain attached via the thioether group.
The indole moiety is known for its role in modulating biological activity, particularly in anticancer and anti-inflammatory agents . The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, enhances metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
2-methyl-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-16-7-3-4-8-18(16)24(30)25-11-12-28-14-21(19-9-5-6-10-20(19)28)32-15-23(29)26-22-13-17(2)31-27-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQPMKKWZHEETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on variations in:
Core aromatic groups (benzamide vs. other amides).
Heterocyclic substituents (indole, isoxazole, thiadiazole, etc.).
Linker groups (thioether, oxyether, or alkyl chains).
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s indole-isoxazole-thioether combination is unique compared to thiadiazole- or oxadiazole-containing analogs .
- Substitution at the benzamide’s para position (e.g., methoxy in vs.
Key Observations :
- Thioether formation (common in ) typically achieves moderate yields (~65–80%), with solvent choice (ethanol vs. DMF) influencing purity.
- The target compound’s synthesis likely parallels methods for indole-thiol coupling, as seen in .
Key Observations :
- Substituents like the 5-methylisoxazole group may enhance target selectivity compared to simpler benzamides .
Q & A
Basic: What are the key synthetic routes for preparing 2-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the indole-thioether linkage via nucleophilic substitution between 3-mercaptoindole derivatives and α-haloacetamide intermediates (e.g., 2-chloro-N-(5-methylisoxazol-3-yl)acetamide) under reflux in acetic acid .
- Step 2: Alkylation of the indole nitrogen using 2-chloroethylamine derivatives, followed by coupling with 2-methylbenzoyl chloride to form the final benzamide .
- Characterization: Intermediates are validated using 1H/13C NMR for structural confirmation and HPLC-MS for purity (>95%). Recrystallization in DMF/acetic acid mixtures improves purity .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR resolves the indole, isoxazole, and benzamide moieties. Key signals include:
- Indole NH proton at δ 10.2–11.5 ppm.
- Isoxazole C-H at δ 6.1–6.3 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion).
- HPLC: Quantifies purity using reverse-phase C18 columns (e.g., 95% purity threshold) .
Advanced: How can reaction conditions be optimized to improve yields during the synthesis of the thioether-linked intermediate?
Answer:
Key optimization parameters include:
- Solvent Choice: Acetic acid enhances electrophilicity of α-haloacetamides, improving thioether bond formation .
- Catalysts: Adding sodium acetate (2.0 equiv) accelerates nucleophilic substitution .
- Temperature/Time: Refluxing for 3–5 h balances yield (70–85%) and side-product minimization .
- DoE (Design of Experiments): Statistical modeling (e.g., response surface methodology) identifies interactions between variables (e.g., solvent polarity vs. temperature) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for indole-isoxazole hybrids?
Answer:
Contradictions (e.g., variable IC50 values in cancer cell lines) may arise from:
- Assay Variability: Standardize protocols (e.g., MTT vs. ATP-based assays) .
- Structural Analog Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the benzamide ring altering target affinity) .
- Orthogonal Validation: Use SPR (Surface Plasmon Resonance) to measure binding kinetics to proposed targets (e.g., kinase domains) .
Advanced: What computational strategies are used to predict the binding mode of this compound with biological targets?
Answer:
- Docking Studies: Molecular docking (AutoDock Vina) models interactions with targets like EGFR or COX-2, prioritizing poses with low RMSD (<2.0 Å) .
- MD Simulations: 100-ns simulations assess stability of ligand-target complexes (e.g., hydrogen bonds between the isoxazole ring and catalytic lysine) .
- QSAR: Build models correlating substituent electronegativity with anti-inflammatory activity (R² > 0.85) .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Solubility: Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis .
- Stability Monitoring: Use LC-MS every 3 months to detect degradation (e.g., thioether oxidation to sulfoxide) .
Advanced: How can researchers design analogs to enhance metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement: Substitute the labile thioether with a sulfone or triazole (improves oxidative stability) .
- Prodrug Approach: Mask the benzamide with an ester moiety, cleaved in vivo by esterases .
- Metabolic Profiling: Use liver microsomes (human/rat) to identify CYP450-mediated hotspots (e.g., indole N-methylation) .
Advanced: What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?
Answer:
- Cell-Based Assays:
- RAW264.7 macrophages: Measure NO inhibition (IC50) after LPS stimulation .
- IL-6/IL-1β ELISA in THP-1 cells .
- Enzyme Assays: COX-2 inhibition (competitive vs. non-competitive) via fluorometric kits .
Basic: How do researchers validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .
- Knockdown/Rescue: siRNA-mediated target silencing followed by activity loss (e.g., >50% reduction in potency) .
Advanced: What strategies mitigate off-target effects observed in high-throughput screening?
Answer:
- Counter-Screening: Test against unrelated targets (e.g., GPCRs, ion channels) .
- Selectivity Profiling: Use kinase inhibitor panels (e.g., DiscoverX) to identify kinase off-targets .
- Structure Refinement: Introduce bulky substituents (e.g., 4-methoxybenzamide) to sterically block non-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
